molecular formula C15H15NO3 B6138927 ethyl (2-phenoxyphenyl)carbamate

ethyl (2-phenoxyphenyl)carbamate

Cat. No.: B6138927
M. Wt: 257.28 g/mol
InChI Key: GHFDEGIJINKRFT-UHFFFAOYSA-N
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Description

Ethyl (2-phenoxyphenyl)carbamate is a carbamate derivative featuring a phenoxyphenyl group attached to the carbamate moiety. Carbamates are widely studied for their pharmacological, carcinogenic, and synthetic utility, with substituents on the aromatic ring significantly influencing their properties .

Properties

IUPAC Name

ethyl N-(2-phenoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-2-18-15(17)16-13-10-6-7-11-14(13)19-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFDEGIJINKRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-phenoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-phenoxyphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-phenoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxyphenyl derivatives.

Scientific Research Applications

Ethyl (2-phenoxyphenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of ethyl (2-phenoxyphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Ethyl (2-phenoxyphenyl)carbamate belongs to a broader class of aryl carbamates. Below is a comparison with structurally related compounds:

Compound Name Substituent(s) on Phenyl Ring Key Functional Groups Biological Activity/Application Reference
Ethyl carbamate (EC) None (simple ethyl carbamate) O-CO-NH2 Carcinogen, mutagen (weak)
Vinyl carbamate (VC) Vinyl group CH2=CH-O-CO-NH2 Potent carcinogen, mutagen
tert-Butyl carbamate tert-Butyl group (CH3)3C-O-CO-NH2 Low/no carcinogenic activity
Benzyl 2-((E)-tosyliminomethyl)phenylcarbamate Tosyliminomethyl group Tosylimine + carbamate Synthetic intermediate for heterocycles
1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates Varied (e.g., Cl, NO2) Carbamoyl + substituted aryl Antimicrobial activity
Ethyl (2,4-bis((4-fluorobenzyl)amino)phenyl)carbamate 4-Fluorobenzylamino groups Fluorinated benzylamines Kv-7 channel modulation (pharmacological)

Carcinogenic and Mutagenic Potency

  • Ethyl carbamate (EC): Induces liver carcinomas, neurofibrosarcomas, and lung adenomas in rodents. Weak mutagenicity in Salmonella typhimurium assays without metabolic activation .
  • Vinyl carbamate (VC): 10–50 times more carcinogenic than EC, inducing tumors in multiple organs (e.g., liver, lung) at lower doses. Direct mutagenicity in S. typhimurium TA1535/TA100 with metabolic activation .
  • Ethyl N-hydroxycarbamate : Exhibits weak direct mutagenicity (2–3 revertants/µmol) in bacterial assays .

Physicochemical Properties

While specific data for this compound are unavailable, substituted phenyl carbamates exhibit distinct physical properties:

  • Melting Points: Derivatives like 5-((2-aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione melt at 206–208°C .
  • Lipophilicity : Carbamates with halogenated substituents (e.g., Cl, F) show increased logP values, enhancing membrane permeability .
  • Spectral Data : ¹H NMR and HRMS profiles for phenyl carbamates are highly substituent-dependent, with aromatic proton shifts varying between δ 6.8–8.2 ppm .

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